2-Cyanobenzamide
Overview
Description
2-Cyanobenzamide is a chemical compound that serves as a key precursor in the synthesis of various heterocyclic compounds. It is characterized by the presence of a cyano group and an amide group attached to a benzene ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antitumor agents .
Synthesis Analysis
The synthesis of 2-Cyanobenzamide derivatives can be achieved through various synthetic pathways. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can be further transformed into a range of heterocyclic derivatives . Another approach involves the palladium-catalyzed imidoylative cycloamidation of N-alkyl-2-isocyanobenzamides, leading to axially chiral 2-arylquinazolinones with good yields and atroposelectivities . Additionally, a TBAB-mediated brominative 5-exo-dig oxy-cyclization of 2-alkynylbenzamide has been described for the synthesis of isobenzofuran-1-imines and isobenzofuran derivatives .
Molecular Structure Analysis
The molecular structure of 2-Cyanobenzamide derivatives can vary significantly depending on the specific substituents and the nature of the heterocyclic ring formed. For example, 3-cyanobenzamide crystallizes in the monoclinic system with a non-planar molecular structure, where the amide group is rotated in relation to the phenyl ring . This rotation is influenced by hydrogen bonding and π-π interactions within the crystal structure, which can be analyzed through molecular orbital calculations .
Chemical Reactions Analysis
2-Cyanobenzamide and its derivatives participate in a variety of chemical reactions, which are often regioselective and can lead to diverse products. These reactions include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . The choice of reaction conditions and reagents can direct the synthesis towards specific heterocyclic systems, which are valuable for further transformations and biological investigations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Cyanobenzamide derivatives are influenced by their molecular structure and the nature of the substituents. For instance, the presence of hydrogen bonds and the non-planarity of the molecule can affect the melting point, solubility, and stability of the compound . The reactivity of the cyano and amide groups also plays a crucial role in determining the chemical behavior of these compounds, as they can engage in various interactions and reactions that are essential for the synthesis of pharmacologically active molecules .
Scientific Research Applications
Synthesis of Heterocyclic Compounds : 2-Cyanobenzamide is used in the synthesis of heterocyclic compounds, such as 2-aminoquinazolin-4(3H)-ones, through carbonylative coupling processes (Åkerbladh & Odell, 2016).
Chemical Structure Studies : Studies on the molecular structure of 3-cyanobenzamide, derived from reactions involving 2-Cyanobenzamide, have been conducted to understand its crystal structure and molecular interactions (Janczak & Kubiak, 2003).
Application in Biocatalysis : 2-Cyanobenzamide derivatives have been used in biocatalysis, particularly in liquid-liquid extraction processes for antibiotics and biotransformation reactions (Cull et al., 2000).
Antitumor Activity Studies : Some studies have explored the antitumor activities of compounds derived from 2-Cyanobenzamide, demonstrating their potential in inhibiting cancer cell growth (Shams et al., 2010).
Role in Pharmaceutical Synthesis : 2-Cyanobenzamide is used in the synthesis of various pharmaceutical compounds, including those with potential applications in nuclear medicine and drug discovery (Moreau et al., 1995).
Investigation in Cytotoxicity Studies : The compound has been involved in studies examining the cytotoxic effects of certain alkylating agents on human lymphocytes (Meier & Johnson, 1992).
Safety And Hazards
Future Directions
2-Cyanobenzamide is used in the synthesis of silicon phthalocyanines, which have a wide range of applications in various fields such as photouncaging techniques, photothermal and photoimmunotherapy, photovoltaics, optoelectronics, and photocatalysis . The future directions of 2-Cyanobenzamide could be aligned with these applications.
properties
IUPAC Name |
2-cyanobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQPCKPKAIRSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066170 | |
Record name | Benzamide, 2-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanobenzamide | |
CAS RN |
17174-98-0 | |
Record name | 2-Cyanobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17174-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2-cyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017174980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyanobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 2-cyano- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 2-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-cyanobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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